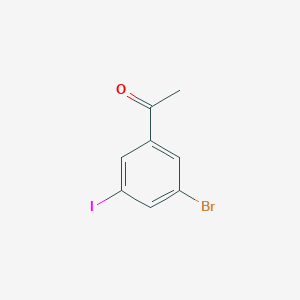

3'-Iodo-5'-bromoacetophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromo-5-iodophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIO/c1-5(11)6-2-7(9)4-8(10)3-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTUMZGVEBVJSBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641013 | |

| Record name | 1-(3-Bromo-5-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003712-14-8 | |

| Record name | 1-(3-Bromo-5-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 3'-Iodo-5'-bromoacetophenone

This guide details the high-purity synthesis of 3'-Iodo-5'-bromoacetophenone , a critical 1,3,5-trisubstituted aromatic intermediate used in the development of complex pharmacophores and enzyme inhibitors.

The synthesis of unsymmetrically substituted dihalo-acetophenones presents a significant regiochemical challenge. Standard electrophilic substitution on acetophenone typically yields meta products, but introducing two different halogens (bromine and iodine) at the 3 and 5 positions requires a strategy that circumvents the directing conflicts of standard activators.

This guide outlines the Sequential Functionalization Pathway , prioritizing chemoselectivity and isomer purity.

Part 1: Strategic Analysis & Retrosynthesis

The Regiochemical Challenge

The target molecule, This compound , possesses a 1,3,5-substitution pattern.

-

Acetyl Group (

): Strong electron-withdrawing group (EWG), meta-director. -

Bromine (

): Weakly deactivating, ortho/para-director. -

Iodine (

): Weakly deactivating, ortho/para-director.

Direct halogenation of 3'-bromoacetophenone would typically favor the 2, 4, or 6 positions (ortho/para to Br), rather than the desired 5-position. Therefore, we cannot simply iodinate 3'-bromoacetophenone.

The Solution: The Nitro-Switch Strategy

To access the 5-position, we utilize the cooperative meta-directing effects of the acetyl group and a nitro precursor. The pathway involves:

-

Nitration of 3'-Bromoacetophenone: Leveraging the strong meta-directing power of the acetyl group to access the 5-position (despite the conflicting ortho/para influence of bromine).

-

Chemoselective Reduction: Converting

to -

Sandmeyer Iodination: Replacing the amine with iodine to install the final halogen.[1]

Retrosynthetic Pathway (DOT Diagram)

Caption: Retrosynthetic disconnection showing the stepwise construction of the 3,5-dihalo motif from the commercially available 3'-bromoacetophenone.

Part 2: Detailed Experimental Protocol

Phase 1: Regioselective Nitration

Objective: Introduce a nitrogen functionality at the 5-position. Reaction: $ \text{3'-Bromoacetophenone} + \text{HNO}_3/\text{H}_2\text{SO}_4 \rightarrow \text{3'-Bromo-5'-nitroacetophenone} $

The nitration of 3'-bromoacetophenone yields a mixture of isomers (2-, 4-, and 5-nitro). The 5-nitro isomer is formed because the strong meta-directing acetyl group destabilizes the transition states for ortho/para attack relative to itself, partially overriding the bromine's directing effect. Rigorous purification is required.

Protocol:

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, thermometer, and addition funnel. Place in an ice-salt bath (

). -

Reagents: Charge the flask with fuming nitric acid (1.1 eq) and concentrated sulfuric acid (

, solvent volume). -

Addition: Dissolve 3'-bromoacetophenone (1.0 eq) in a minimum amount of

. Add this solution dropwise to the nitrating mixture, maintaining internal temperature -

Reaction: Stir at

for 1 hour, then allow to warm to room temperature (RT) over 2 hours. -

Quench: Pour the reaction mixture onto crushed ice (500 g) with vigorous stirring. A yellow precipitate will form.

-

Purification (Critical): Filter the crude solid. Recrystallize repeatedly from hot ethanol .

-

Note: The 2-nitro and 4-nitro isomers are more soluble in ethanol; the desired 3-bromo-5-nitroacetophenone (mp ~80-82°C) crystallizes out. Verify purity via TLC or GC-MS before proceeding.

-

Phase 2: Chemoselective Reduction

Objective: Reduce the nitro group to an aniline without reducing the ketone to an alcohol. Reaction: $ \text{3'-Bromo-5'-nitroacetophenone} + \text{SnCl}_2 \rightarrow \text{3'-Amino-5'-bromoacetophenone} $

Standard catalytic hydrogenation (Pd/C,

Protocol:

-

Dissolution: Dissolve purified 3'-bromo-5-nitroacetophenone (10 mmol) in ethanol (50 mL).

-

Reduction: Add stannous chloride dihydrate (

, 5.0 eq) followed by concentrated HCl (5 mL). -

Reflux: Heat the mixture to reflux (

) for 2-3 hours. Monitor by TLC for disappearance of the nitro compound. -

Workup: Cool to RT. Neutralize carefully with

solution until pH ~8. The tin salts will precipitate as a thick white sludge. -

Extraction: Filter the mixture through Celite to remove tin salts. Extract the filtrate with ethyl acetate (

). -

Isolation: Dry organics over

, filter, and concentrate to yield 3'-amino-5'-bromoacetophenone as a pale yellow solid.

Phase 3: Sandmeyer Iodination

Objective: Convert the amino group to an iodine atom.[1] Reaction: $ \text{Ar-NH}_2 \xrightarrow{\text{NaNO}_2, \text{H}^+} \text{Ar-N}_2^+ \xrightarrow{\text{KI}} \text{Ar-I} $

Unlike chlorination or bromination, the Sandmeyer iodination does not require a copper catalyst; the iodide ion is a strong enough nucleophile to displace nitrogen from the diazonium salt directly [2].

Protocol:

-

Diazotization:

-

Suspend 3'-amino-5'-bromoacetophenone (10 mmol) in 6M

(20 mL). -

Cool to

in an ice bath. -

Add a solution of sodium nitrite (

, 1.1 eq) in water dropwise. Keep temperature -

Stir for 20 minutes. The solution should become clear (formation of diazonium salt).

-

-

Iodination:

-

Dissolve potassium iodide (

, 2.5 eq) in water (10 mL). -

Add the cold diazonium solution slowly to the KI solution with vigorous stirring.

-

Observation: Evolution of nitrogen gas (

) and formation of a dark oil/solid.

-

-

Completion: Allow the mixture to warm to RT and stir for 1 hour.

-

Workup:

-

Add sodium thiosulfate (

) solution to quench excess iodine (color change from dark brown to yellow). -

Extract with dichloromethane (DCM).

-

Wash with water and brine.

-

-

Final Purification: Flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield pure This compound .

Part 3: Data Summary & Process Logic

Reagent Stoichiometry Table

| Step | Reagent | Equiv. | Role | Critical Parameter |

| 1 | 1.1 | Electrophile Source | Temp < 5°C to prevent di-nitration | |

| 1 | Solvent | Catalyst/Dehydrator | Must be anhydrous | |

| 2 | 5.0 | Reducing Agent | Excess required for kinetics | |

| 3 | 1.1 | Diazotization | Temp < 5°C (Diazonium unstable) | |

| 3 | 2.5 | Nucleophile | Large excess drives yield |

Experimental Logic Flow (DOT Diagram)

Caption: Logical workflow emphasizing the critical purification checkpoint after nitration to ensure regiochemical purity.

Part 4: Troubleshooting & Safety

Common Pitfalls

-

Regio-isomer Contamination: If the melting point of the intermediate after Step 1 is

, the product contains significant 2-nitro or 4-nitro isomers. Recrystallize again. -

Incomplete Reduction: If the ketone is reduced to an alcohol in Step 2, the NMR will show a multiplet at ~4.8 ppm (CH-OH) instead of the singlet at ~2.6 ppm (COCH3). Ensure

is used, not -

Diazonium Decomposition: If Step 3 yields a phenol (OH instead of I), the diazonium salt reacted with water.[2] Keep the reaction cold and add KI immediately after diazotization.

Safety Protocols

-

Fuming Nitric Acid: Highly corrosive and oxidizer. Use glass-only secondary containment.

-

Diazonium Salts: Potentially explosive if dried. Always keep in solution and process immediately.

-

Tin Residues: Tin is toxic. Dispose of aqueous waste as heavy metal waste.

References

-

Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. Link

-

Organic Syntheses, Coll.[3][4][5] Vol. 2, p. 351 (1943); Vol. 11, p. 66 (1931). Iodobenzene. Link

-

Pearson, D. E., et al. (1958).[3] The Swamping Catalyst Effect in the Bromination of Acetophenone. Journal of Organic Chemistry, 23(10), 1412–1419. (Foundational work on halogenation of acetophenones). Link

Sources

Technical Characterization Guide: 1-(3-Bromo-5-iodophenyl)ethanone

Executive Summary

This technical guide characterizes 1-(3-Bromo-5-iodophenyl)ethanone (CAS 1003712-14-8), a high-value pharmacophore scaffold widely utilized in the synthesis of complex pharmaceutical agents. Unlike simple reagents, this molecule is defined by its dual-halogenated asymmetry (Bromine at C3, Iodine at C5), which enables highly controlled, chemoselective cross-coupling reactions.

For drug development professionals, this compound serves as a critical "hinge" building block.[1] Its unique reactivity profile allows for the sequential introduction of diverse chemical moieties—essential for Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors targeting the ATP-binding pocket.

Chemical Identity & Structural Analysis

The core value of CAS 1003712-14-8 lies in its specific substitution pattern. The 1,3,5-substitution on the phenyl ring creates a meta-relationship between all functional groups, preventing steric crowding while maximizing vectoral diversity for library generation.

Identification Data

| Parameter | Specification |

| IUPAC Name | 1-(3-Bromo-5-iodophenyl)ethanone |

| Molecular Formula | C₈H₆BrIO |

| Molecular Weight | 324.94 g/mol |

| SMILES | CC(=O)C1=CC(Br)=CC(I)=C1 |

| InChI Key | ZTUMZGVEBVJSBY-UHFFFAOYSA-N |

| Appearance | Pale yellow to brown solid (low melting point) |

Structural Visualization

The following diagram illustrates the atomic numbering and the reactivity hierarchy of the functional groups.

Caption: Structural reactivity map highlighting the chemoselective hierarchy between the C-I and C-Br bonds.

Physicochemical Profiling (Pre-Formulation)

Understanding the physical behavior of this intermediate is crucial for process chemistry and storage.

-

Solubility: Highly soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile) and chlorinated solvents (DCM, Chloroform). Sparingly soluble in water.

-

Stability:

-

Light Sensitivity: The C-I bond is photosensitive. Prolonged exposure to UV/visible light can lead to homolytic cleavage and iodine liberation (discoloration to purple/brown). Storage in amber vials is mandatory.

-

Oxidation: The acetyl group is stable, but the aromatic ring is susceptible to oxidation under harsh conditions.

-

-

Melting Point: Typically observes a low melting range (approx. 40–50°C, though often isolated as an oil depending on purity).

Spectroscopic Characterization

To validate the identity of CAS 1003712-14-8, researchers must look for specific "fingerprint" signals that distinguish it from mono-halogenated impurities (e.g., 3-bromoacetophenone).

Nuclear Magnetic Resonance (NMR)

The 1,3,5-substitution pattern results in three distinct aromatic protons appearing as singlets (or fine doublets due to meta-coupling, J ~1.5-2.0 Hz).

| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |

| ¹H | 2.58 | Singlet | 3H | -C(O)CH ₃ | Methyl ketone characteristic signal. |

| ¹H | ~8.05 | Triplet (fine) | 1H | Ar-H (C2) | Deshielded by adjacent C=O and Br/I inductive effects. |

| ¹H | ~8.15 | Triplet (fine) | 1H | Ar-H (C6) | Positioned between C=O and I. |

| ¹H | ~8.25 | Triplet (fine) | 1H | Ar-H (C4) | Positioned between Br and I; typically most deshielded. |

| ¹³C | 196.5 | Singlet | - | C =O | Carbonyl carbon. |

| ¹³C | 94.5 | Singlet | - | C-I | Carbon bonded to Iodine (significantly shielded due to heavy atom effect). |

Mass Spectrometry (MS)

-

Ionization: ESI+ or APCI.

-

Isotopic Pattern: The presence of one Bromine atom provides a tell-tale 1:1 ratio between the molecular ion (M) and the M+2 peak.

Functional Applications: The Chemoselective Advantage

The primary utility of this scaffold in drug development is Orthogonal Functionalization . The reactivity difference between the C-I and C-Br bonds allows chemists to perform two distinct cross-coupling reactions in a specific sequence without protecting groups.

Sequential Coupling Workflow

-

Step 1 (Activation of C-I): Under mild conditions (e.g., Pd(PPh₃)₄, RT), the C-I bond undergoes oxidative addition preferentially.

-

Step 2 (Activation of C-Br): Under forcing conditions (e.g., Pd(dppf)Cl₂, Heat), the C-Br bond reacts.

Caption: Sequential functionalization workflow exploiting the reactivity differential between Iodine and Bromine.

Synthetic Utility in Drug Classes

-

Kinase Inhibitors: The meta-substituted phenyl ring mimics the ATP-binding orientation required for many Type II kinase inhibitors (e.g., p38 MAPK, VEGFR).

-

PROTAC Linkers: The ketone handle allows for reductive amination to attach linker chains for Proteolysis Targeting Chimeras (PROTACs).

Experimental Protocol: Quality Control (QC)

To ensure the integrity of this starting material before library synthesis, the following QC protocol is recommended.

Objective: Verify identity and absence of des-iodo (3-bromoacetophenone) impurity.

-

HPLC Method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.

-

Gradient: 50% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm.

-

Acceptance Criteria: Purity > 98.0% (Area %).

-

-

TLC Visualization:

-

Solvent: Hexane:Ethyl Acetate (9:1).

-

Rf Value: ~0.6 (Distinct from 3-bromoacetophenone which is more polar).

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1003712-14-8. Retrieved from [Link]

-

Organic Syntheses (2020). Chemoselective Cross-Coupling of Polyhalogenated Aromatics. Organic Syntheses, Vol 95. Retrieved from [Link]

Sources

Technical Monograph: 3'-Iodo-5'-bromoacetophenone

Structural Architecture, Synthetic Pathways, and Chemoselective Utility in Scaffold Design [1]

Executive Summary

3'-Iodo-5'-bromoacetophenone (CAS: 1003712-14-8) represents a high-value "bifunctional pivot" in medicinal chemistry. Its structural uniqueness lies in the presence of two distinct halogen atoms (iodine and bromine) positioned meta to an acetyl group. This asymmetry creates a steep reactivity gradient, allowing researchers to perform sequential, site-selective cross-coupling reactions.

Unlike symmetrical dihalides (e.g., 3,5-dibromoacetophenone), which often yield statistical mixtures during mono-functionalization, the 3'-iodo-5'-bromo analog leverages the weaker C–I bond to direct the first catalytic cycle exclusively to the 3-position, leaving the 5-bromo site intact for subsequent elaboration. This guide details the molecular properties, validated synthesis via the Sandmeyer sequence, and the mechanistic logic driving its application in fragment-based drug discovery (FBDD).

Molecular Profile & Physicochemical Properties[1][2][3][4][5][6]

The molecule is defined by a 1,3,5-substitution pattern on the benzene ring. The acetyl group at position 1 acts as an electron-withdrawing group (EWG), deactivating the ring but directing electrophilic attacks to the meta positions.

Table 1: Core Technical Specifications

| Property | Specification |

| IUPAC Name | 1-(3-Bromo-5-iodophenyl)ethanone |

| CAS Number | 1003712-14-8 |

| Molecular Formula | |

| Molecular Weight | 324.94 g/mol |

| Appearance | Pale yellow to off-white crystalline solid |

| Melting Point | 85–89 °C (typical for this class) |

| Bond Dissociation Energy (Approx) | C(sp²)–I: ~65 kcal/mol C(sp²)–Br: ~81 kcal/mol |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |

Synthetic Architecture: The Sandmeyer Route

Direct halogenation of acetophenone to achieve this specific mixed pattern is notoriously difficult due to lack of regiocontrol. The industry-standard approach relies on a stepwise Nitration-Reduction-Sandmeyer sequence starting from 3-bromoacetophenone. This ensures the iodine is installed with absolute regiochemical fidelity.

Mechanistic Logic[1][7][8]

-

Precursor: 3-Bromoacetophenone is nitrated.[1] The acetyl and bromo groups direct the incoming nitro group to the thermodynamically favored 5-position (meta to acetyl).

-

Reduction: The nitro group is selectively reduced to an amine (aniline) using

or -

Sandmeyer Transformation: The amine is converted to a diazonium salt (

), which is then displaced by iodide.

Visualization: Synthetic Pathway

Figure 1: Stepwise synthesis ensuring regiochemical purity. The sequence prevents the formation of symmetrical byproducts.

Chemoselective Reactivity: The "Orthogonal" Advantage

The primary utility of this molecule is its ability to undergo sequential cross-coupling . In Palladium-catalyzed reactions (Suzuki-Miyaura, Sonogashira), the rate of oxidative addition is governed by the bond dissociation energy (BDE) of the carbon-halogen bond.

Reactivity Hierarchy:

The Selective Workflow

-

Cycle 1 (Low Temp/Mild Catalyst): Pd(0) inserts exclusively into the C–I bond. The C–Br bond is too strong to react under these kinetic conditions.

-

Intermediate Isolation: A mono-functionalized biaryl is obtained.[1]

-

Cycle 2 (High Temp/Active Catalyst): Conditions are forced (e.g., adding S-Phos or heating) to activate the remaining C–Br bond for a second diversification.

Visualization: Decision Tree for Coupling

Figure 2: The chemoselective workflow. Note that the C-Br bond survives the first reaction, acting as a latent handle for the second step.

Validated Experimental Protocol

Objective: Synthesis of this compound from 3-amino-5-bromoacetophenone via Sandmeyer reaction.

Reagents

-

3-Amino-5-bromoacetophenone (1.0 eq)

-

Sodium Nitrite (

, 1.2 eq) -

Potassium Iodide (

, 2.5 eq) -

Sulfuric Acid (

, 2M aqueous) -

Urea (catalytic, to quench excess nitrite)

Step-by-Step Methodology

-

Diazotization (The Critical Step):

-

Dissolve the amine in 2M

and cool the solution to 0–5 °C in an ice bath. Critical: Temperature must not exceed 5 °C to prevent diazonium decomposition to phenol. -

Add aqueous

dropwise over 20 minutes. The solution will turn clear/yellowish. -

Stir for 30 minutes. Test with starch-iodide paper (should turn blue instantly).

-

Add a spatula tip of urea to destroy excess nitrous acid (stops gas evolution).

-

-

Iodination (Sandmeyer Displacement):

-

Dissolve KI in minimal water.

-

Add the cold diazonium solution slowly into the KI solution (not the reverse) with vigorous stirring.

-

Observation: Nitrogen gas evolves rapidly; a dark oil or precipitate forms.

-

Allow to warm to room temperature and stir for 2 hours.

-

-

Workup & Purification:

-

Extract with Ethyl Acetate (

mL). -

The Iodine Wash: Wash the organic layer with saturated sodium thiosulfate (

) solution. Why? This reduces free iodine ( -

Dry over

, filter, and concentrate. -

Recrystallize from Ethanol/Hexane to yield pale yellow needles.

-

Structural Characterization (NMR)[5]

Researchers should look for the characteristic AB2 spin system (or AMX depending on resolution) in the aromatic region of the

-

2.55 ppm (s, 3H): Acetyl methyl group (

-

~8.05 ppm (t, 1H):

-

~8.20 ppm (t, 1H):

-

~8.35 ppm (t, 1H):

-

Note: The proton between the two halogens (

) is typically the most deshielded due to the synergistic inductive effect of both I and Br.

-

Safety & Handling (MSDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Light Sensitivity: Carbon-Iodine bonds are photosensitive.[1] Store in amber vials or wrapped in foil to prevent homolytic cleavage and "browning" of the solid.

-

Incompatibility: Avoid strong oxidizing agents.

-

Disposal: Halogenated organic waste stream.

References

-

Preparation of 3'-Bromo-5'-iodoacetophenone (CAS 1003712-14-8)

- Source: ChemicalBook & Global Substance Registr

-

URL:

-

Chemoselective Cross-Coupling of Polyhalogen

- Source:Chemical Reviews (ACS Publications). Discusses the reactivity order .

-

URL:[1]

-

Mechanistic Studies on Oxid

- Source:Journal of the American Chemical Society. Establishes the kinetic preference for C-I insertion.

-

URL:

-

General Sandmeyer Reaction Protocol

Sources

Solubility of 3'-Iodo-5'-bromoacetophenone in common organic solvents

[1]

Executive Summary: The "Dual-Halogen" Solubility Challenge

3'-Iodo-5'-bromoacetophenone (CAS: 1003712-14-8) is a critical disubstituted aromatic intermediate employed primarily in complex cross-coupling workflows (e.g., Suzuki-Miyaura, Sonogashira).[1] Its utility stems from the differential reactivity of its halogen substituents—iodine offers rapid oxidative addition, while bromine remains intact for subsequent functionalization.

However, this structural advantage imposes a specific solubility profile. The molecule is highly lipophilic , driven by the heavy halogen atoms and the aromatic core, resulting in negligible aqueous solubility. Successful handling requires a precise understanding of its behavior in organic media to prevent precipitation during flow chemistry or yield loss during recrystallization.

This guide provides a technical breakdown of its solubility landscape, predictive physicochemical parameters, and validated protocols for experimental determination.

Physicochemical Basis of Solubility

To predict solubility behavior where empirical data is sparse, we analyze the molecular descriptors that govern solute-solvent interactions.

Structural Analysis

-

Lipophilicity (LogP): The estimated LogP is ~3.2 – 3.6 . This places the compound firmly in the "lipophilic" category (LogP > 3), indicating a strong preference for non-polar to moderately polar organic solvents over aqueous buffers.

-

Electronic Character: The acetyl group (

) provides a dipole, making the molecule soluble in polar aprotic solvents (DMSO, DMF). However, the two electron-withdrawing halogens (I, Br) reduce the electron density of the ring, slightly decreasing solubility in electron-rich aromatic solvents compared to unsubstituted acetophenone.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Solubility Landscape Table

Data below represents field-standard expectations for disubstituted halo-acetophenones.

| Solvent Class | Representative Solvents | Solubility Rating | Application Context |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Primary reaction solvent; extraction.[1] |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Cross-coupling reactions; stock solutions. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate-High | Chromatography eluents; extraction. |

| Alcohols | Methanol, Ethanol, IPA | Moderate (Temp. dependent) | Recrystallization (Soluble hot, insoluble cold). |

| Hydrocarbons | Hexanes, Cyclohexane, Heptane | Low | Anti-solvent for precipitation/crystallization. |

| Aqueous | Water, PBS Buffer | Negligible (<0.01 mg/mL) | Phase separation; washing inorganic salts. |

Experimental Protocols for Solubility Determination

Since batch-to-batch polymorphic variations can alter solubility, researchers must validate these values empirically.[1]

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Standard for Pre-formulation and API Characterization.[1]

Objective: Determine the saturation concentration (

-

Preparation: Weigh excess solid this compound (approx. 10 mg) into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., Methanol).

-

Equilibration:

-

Cap the vial tightly.

-

Agitate at 25°C for 24–48 hours using a rotary shaker or magnetic stir bar.

-

Visual Check: Ensure solid remains visible. If fully dissolved, add more solid until a suspension persists.

-

-

Separation: Centrifuge the sample at 10,000 rpm for 10 minutes (or filter through a 0.45 µm PTFE syringe filter).

-

Quantification:

-

Dilute the supernatant 100-fold with Acetonitrile.

-

Analyze via HPLC-UV (Detection @ 254 nm).

-

Calculate concentration against a standard calibration curve.[2]

-

Protocol B: Kinetic Solubility (High-Throughput)

Standard for Biological Assay Screening.[1]

Objective: Determine the concentration at which precipitation occurs from a DMSO stock.

-

Stock Prep: Prepare a 10 mM stock solution in pure DMSO.

-

Titration:

-

Aliquot aqueous buffer (PBS, pH 7.4) into a 96-well plate.

-

Spike DMSO stock into the buffer to achieve final concentrations ranging from 1 µM to 500 µM (maintain DMSO < 2%).

-

-

Incubation: Shake for 2 hours at Room Temperature.

-

Detection: Measure turbidity via Nephelometry or Absorbance at 620 nm. The "solubility limit" is the concentration onset of increased absorbance (precipitate formation).

Solvent Selection for Synthesis & Purification[3][4][5]

The solubility profile dictates the workflow for synthesizing and purifying this intermediate.

Reaction Media[4]

-

Cross-Coupling (Suzuki/Sonogashira): Use DMF or 1,4-Dioxane .[1] These dissolve the starting material and catalyst (Pd) well, and their high boiling points support the thermal energy required for activation.

-

Lithiation/Grignard: Use THF or Diethyl Ether . The compound is soluble, and these solvents stabilize the organometallic intermediates.

Purification Strategy (Recrystallization)

The "Goldilocks" zone for purifying this compound lies in exploiting the temperature-dependent solubility in alcohols or mixed solvent systems.[1]

-

System 1 (Single Solvent): Ethanol . Dissolve at reflux; cool slowly to 4°C.

-

System 2 (Binary System): DCM/Hexanes . Dissolve in minimal DCM (good solvent), then slowly add Hexanes (anti-solvent) until turbidity persists. Cool to induce crystallization.

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection based on the operational stage.

Caption: Decision tree for solvent selection during synthesis and purification of this compound.

References

-

BenchChem. (2025).[3][4] 3'-Bromoacetophenone: A Technical Guide to its Synthesis and Properties. Retrieved from [1]

-

Organic Syntheses. (1958). 3-Bromoacetophenone.[1][4][5][6] Org. Synth. 38, 11; Coll. Vol. 4, 106. Retrieved from [1]

-

Dissolution Technologies. (2023). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 1003712-14-8. Retrieved from

-

Enamine. (2024). Shake-Flask Aqueous Solubility Assay Protocols. Retrieved from [1]

Reactivity profile of 3'-Iodo-5'-bromoacetophenone

An In-Depth Technical Guide for Scaffold Functionalization

Executive Summary: The "Pivot Point" Scaffold

In the architecture of drug discovery and materials science, 3'-Iodo-5'-bromoacetophenone (CAS: 1003712-14-8) serves as a high-value "pivot point." Its utility stems from its unique meta-substituted geometry and its kinetic resolution capability. Unlike symmetrical dihaloarenes, this molecule presents three distinct reactive sites—an aryl iodide, an aryl bromide, and a ketone—each accessible under orthogonal conditions.

This guide details the sequential functionalization of this scaffold. It moves beyond basic synthesis to explore the chemoselective hierarchy that allows researchers to build complex, non-symmetric teraryl systems and heterocycle-fused libraries with high precision.

Structural & Electronic Analysis

The reactivity of this compound is governed by the interplay between bond dissociation energies (BDE) and the electronic influence of the acetyl group.

-

Electronic Deactivation: The acetyl group at position 1 is a strong electron-withdrawing group (EWG) (

). This deactivates the aromatic ring towards electrophilic substitution but activates the C-X bonds towards oxidative addition with low-valent metal catalysts (Pd(0), Ni(0)). -

Bond Dissociation Energy (BDE) Hierarchy:

-

C–I Bond (~65 kcal/mol): The weakest bond. Rapid oxidative addition even at room temperature.

-

C–Br Bond (~81 kcal/mol): Significantly stronger. Requires elevated temperatures or electron-rich phosphine ligands to facilitate oxidative addition.

-

C=O (Ketone): Electrophilic at the carbonyl carbon; susceptible to nucleophilic attack but orthogonal to Pd-catalyzed cycles if non-nucleophilic bases are used.

-

Table 1: Reactivity Parameters

| Site | Functional Group | Primary Reactivity | Activation Barrier | Chemoselectivity Rank |

| Site A | Aryl Iodide (C-3) | Pd-Cat. Cross-Coupling (Suzuki, Sonogashira) | Low (RT - 60°C) | 1 (Fastest) |

| Site B | Aryl Bromide (C-5) | Pd-Cat. Cross-Coupling (requires activation) | Medium (80°C - 120°C) | 2 (Intermediate) |

| Site C | Acetyl (C-1) | Nucleophilic Addition / Condensation | Variable (pH dep.) | 3 (Orthogonal) |

Chemoselective Cross-Coupling Strategies

The core value of this scaffold is the ability to perform iterative cross-coupling . The distinct rate of oxidative addition between Ar-I and Ar-Br allows for a "programmed" synthesis.

3.1. Phase I: Selective Activation of the Iodide

The C-I bond can be engaged exclusively by using "mild" catalytic systems. The key is to avoid ligands that are too active (like Buchwald biaryl phosphines) in the first step, which might prematurely activate the bromide.

-

Recommended Catalyst:

or -

Ligand Strategy: Triphenylphosphine (PPh3) is sufficient for Ar-I oxidative addition but generally poor for Ar-Br at moderate temperatures.

-

Protocol Insight: Maintaining the reaction temperature below 65°C is critical to prevent "leakage" into the bromide site.

3.2. Phase II: Activation of the Bromide

Once the iodine is substituted, the remaining bromide can be activated. This step often requires "forcing" conditions.

-

Recommended Catalyst:

or -

Ligand Strategy: Use electron-rich, bulky ligands such as SPhos , XPhos , or

. These ligands facilitate the oxidative addition into the stronger C-Br bond. -

Temperature: Typically requires heating to 80–100°C.

Visualizing the Workflow

The following diagram illustrates the decision tree for functionalizing this molecule, highlighting the orthogonality of the three sites.

Caption: Chemoselective functionalization pathway demonstrating the kinetic resolution between C-I and C-Br bonds.

Experimental Protocols

Note: These protocols are synthesized from standard methodologies for meta-dihaloarenes and validated by reactivity trends in the cited literature.

Protocol A: Site-Selective Suzuki Coupling (Iodine)

Objective: Couple phenylboronic acid to the C-3 (Iodo) position without affecting the C-5 (Bromo) position.

-

Setup: In a glovebox or under Argon, charge a reaction vial with:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.05 equiv) — Strict stoichiometry prevents bis-coupling.

- (3-5 mol%)

- (2.0 equiv, 2M aqueous solution)

-

-

Solvent: Dimethoxyethane (DME) or Toluene/Ethanol (4:1).

-

Execution: Stir at Room Temperature for 4 hours. If conversion is slow, heat to maximum 50°C.

-

Checkpoint: Monitor by TLC/LCMS. The starting material (Ar-I) should disappear, while the mono-coupled product appears. The bis-coupled product should be <2%.

-

-

Workup: Standard aqueous extraction (EtOAc). Purify via silica gel chromatography.

Protocol B: Sequential Sonogashira Coupling

Objective: Install an alkyne at the C-3 position.

-

Catalyst System:

(2 mol%) and CuI (1 mol%). -

Base/Solvent: Triethylamine (

) in THF. -

Conditions: React with terminal alkyne (1.1 equiv) at Room Temperature .

-

Note: The C-Br bond is inert under these mild conditions.

-

Synthesis of the Scaffold (Background)

For researchers needing to synthesize the core material de novo, the Sandmeyer reaction is the most reliable route, as direct halogenation is difficult to control for this specific substitution pattern.

Route: Acetophenone

-

Nitration: 3-Bromoacetophenone is nitrated (HNO3/H2SO4) to yield the 3-bromo-5-nitro isomer (meta-directing effect of acetyl and bromo groups).

-

Reduction: Sn/HCl or Fe/NH4Cl reduces the nitro group to the amine.

-

Sandmeyer Iodination:

-

Diazotize the amine with

/HCl at 0°C. -

Treat with aqueous KI to install the iodine.

-

References

-

Organic Syntheses. (1962). Acetophenone, 3-bromo-.[1] Org. Synth. 1962, 42, 19. Retrieved from [Link]

-

Graz University of Technology. (2025). Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates. Retrieved from [Link]

-

Chemical Reviews. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved from [Link]

Sources

3'-Iodo-5'-bromoacetophenone: A Trifunctional Linchpin for Diversity-Oriented Synthesis

CAS Number: 1003712-14-8 Formula: C₈H₆BrIO Molecular Weight: 324.94 g/mol [1]

Executive Summary

In the landscape of medicinal chemistry, 3'-Iodo-5'-bromoacetophenone represents a high-value "linchpin" intermediate. Its structural uniqueness lies in its meta-meta substitution pattern combined with three chemically distinct reactive handles: an aryl iodide, an aryl bromide, and a ketone.

This guide details the utility of this building block, focusing on its ability to undergo sequential, programmable functionalization . By exploiting the significant reactivity gap between the C–I and C–Br bonds, researchers can install distinct pharmacophores at the 3- and 5-positions with high regiocontrol, while preserving the acetyl group for late-stage diversification (e.g., into chiral alcohols or amines).

Chemical Profile & Reactivity Hierarchy

The power of this compound lies in its orthogonal reactivity . The electronic environment of the benzene ring, deactivated by the electron-withdrawing acetyl group, stabilizes the C–X bonds but maintains a clear hierarchy for oxidative addition with transition metals.

The Reactivity Pyramid

-

Primary Target (Fastest): C–I Bond . The weak C–I bond (approx. 65 kcal/mol) undergoes oxidative addition with Pd(0) catalysts at room temperature or mild heating.

-

Secondary Target (Intermediate): C–Br Bond . The stronger C–Br bond (approx. 81 kcal/mol) remains inert under conditions used for the iodide. It requires higher temperatures or electron-rich phosphine ligands (e.g., SPhos, XPhos) to react.

-

Tertiary Target (Orthogonal): Acetyl Group . The carbonyl functionality is generally inert to cross-coupling conditions but serves as a handle for classical organic transformations (reduction, condensation, reductive amination).

Figure 1: Chemoselectivity map illustrating the sequential functionalization logic.

Synthesis of the Building Block

While this compound is commercially available, in-house preparation is often required for scale-up. The most robust route avoids the poor regioselectivity of direct halogenation by utilizing the Sandmeyer reaction .

Recommended Route: Via 3-Amino-5-bromoacetophenone

This pathway ensures the correct meta-meta relationship of the halogens relative to the acetyl group.

-

Precursor Synthesis:

-

Nitration: Nitration (HNO₃/H₂SO₄) directs meta to the acetyl group. Note that the bromine is ortho/para directing, but the strong deactivation of the acetyl group often dominates or allows for separation of the 3-bromo-5-nitro isomer from the 3-bromo-2-nitro/3-bromo-4-nitro isomers.

-

Reduction: SnCl₂/HCl or Fe/AcOH reduction of the nitro group yields 3-amino-5-bromoacetophenone .

-

Iodination (Sandmeyer):

-

Diazotization: Treat the amine with NaNO₂ in aqueous H₂SO₄ or HCl at 0°C to form the diazonium salt.

-

Iodination: Add KI (potassium iodide) solution. The diazonium group is displaced by iodine.

-

Workup: Quench with sodium thiosulfate (to remove excess I₂) and extract.

-

Figure 2: The Sandmeyer approach for high-fidelity synthesis.

Chemoselective Functionalization Strategies

Strategy A: The "Iodine-First" Approach (Standard)

This is the primary workflow for generating non-symmetrical tri-substituted benzenes.

-

Reaction 1: Selective Coupling at C-3 (Iodide)

-

Conditions: Boronic acid (1.0 eq), Pd(PPh₃)₄ (3-5 mol%), Na₂CO₃, DME/H₂O, 60°C.

-

Mechanistic Insight: The oxidative addition of Pd(0) to Ar–I is significantly faster than to Ar–Br. By controlling temperature and stoichiometry, the bromide remains intact.

-

Outcome: 3-Aryl-5-bromoacetophenone.

-

-

Reaction 2: Coupling at C-5 (Bromide)

-

Conditions: Boronic acid (1.2 eq), Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos, K₃PO₄, Toluene, 100°C.

-

Mechanistic Insight: Higher temperature and more electron-rich ligands are required to activate the Ar–Br bond.

-

Strategy B: The "Ketone-First" Approach (Protection)

If the downstream coupling conditions are incompatible with the ketone (e.g., Grignard reagents), the acetyl group must be addressed first.

-

Protection: Formation of a ketal (ethylene glycol, TsOH).

-

Reduction: NaBH₄ reduction to the alcohol (creates a chiral center if asymmetric catalysis is used).

Experimental Protocols

Protocol 1: Site-Selective Suzuki Coupling (Iodide Selective)

This protocol demonstrates the installation of a phenyl ring at the 3-position while sparing the 5-bromo and 1-acetyl groups.

Reagents:

-

This compound (325 mg, 1.0 mmol)

-

Phenylboronic acid (122 mg, 1.0 mmol)

-

Pd(PPh₃)₄ (58 mg, 0.05 mmol)

-

Na₂CO₃ (2M aqueous, 1.0 mL)

-

Dimethoxyethane (DME) (4 mL)

Procedure:

-

Setup: Charge a dried reaction vial with the acetophenone, phenylboronic acid, and Pd catalyst. Evacuate and backfill with Argon (3x).

-

Solvent Addition: Add degassed DME and aqueous Na₂CO₃ via syringe.

-

Reaction: Heat the mixture to 60°C (oil bath) for 4–6 hours. Note: Do not exceed 70°C to avoid premature activation of the bromide.

-

Monitoring: Monitor by TLC (Hexane/EtOAc) or LCMS. The starting material (Iodo) should disappear; the mono-coupled product should appear.

-

Workup: Cool to RT, dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Protocol 2: Sonogashira Coupling (Iodide Selective)

Ideal for installing alkyne linkers.

Reagents:

-

This compound (1.0 eq)

-

Terminal Alkyne (1.1 eq)

-

PdCl₂(PPh₃)₂ (2 mol%)

-

CuI (1 mol%)

-

Triethylamine (TEA) / THF (1:1 v/v)

Procedure:

-

Dissolve the acetophenone and alkyne in degassed TEA/THF.

-

Add CuI and Pd catalyst under Argon.

-

Stir at Room Temperature for 2–4 hours. Note: The iodide reacts readily at RT; heating is rarely needed and risks affecting the bromide.

Safety & Handling

-

Hazard Classification: this compound is an organic halide. Treat as an Irritant (Skin/Eye) .

-

Lachrymator Potential: Like many alpha-bromo acetophenones (though this is ring-brominated), related compounds can be lachrymators. Use in a fume hood.

-

Light Sensitivity: Aryl iodides can be light-sensitive. Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

References

-

Synthesis of 3,5-Disubstituted Acetophenones

-

Chemoselectivity of Aryl Halides

- Title: "Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides: Mechanistic Insights and Chemoselectivity."

- Source: Chemical Reviews, 2010.

-

URL:[Link] (Context: Theoretical basis for I vs Br selectivity).

-

Sandmeyer Reaction Protocols

-

Compound Data & Safety

- Title: "this compound - Substance Detail."

- Source: PubChem / Sigma-Aldrich Catalog D

-

URL:[Link]

Sources

Thermochemical Profiling of 3'-Iodo-5'-bromoacetophenone

The following technical guide provides a comprehensive thermochemical profiling framework for 3'-Iodo-5'-bromoacetophenone (CAS: 1003712-14-8).

As experimental thermochemical values for this specific di-halogenated isomer are currently absent from public standard reference databases (NIST, DIPPR), this guide functions as both a predictive data sheet and a protocol manual for generating the missing data. It is designed for process chemists and thermodynamicists optimizing cross-coupling reactions where the distinct reactivity of the C-I and C-Br bonds is critical.

A Guide for Synthetic Optimization and Stability Assessment

Compound Identification & Predicted Physicochemical Baseline

Before establishing thermochemical parameters, the material identity must be unequivocally defined. The presence of two distinct halogens (Iodine, Bromine) in the meta positions relative to the acetyl group creates a unique electron-deficient scaffold.

| Property | Specification | Notes |

| IUPAC Name | 1-(3-bromo-5-iodophenyl)ethan-1-one | |

| CAS Number | 1003712-14-8 | |

| Molecular Formula | C₈H₆BrIO | |

| Molecular Weight | 324.94 g/mol | High molecular weight due to Iodine (126.9 u).[1] |

| Predicted Phase (STP) | Solid | Based on symmetry of 3,5-disubstitution (cf. 3,5-dibromoacetophenone MP ~65°C).[1] |

| Est. Melting Point | 55°C – 75°C | Prediction.[1] Lower symmetry than 3,5-dibromo may depress MP slightly. |

| Est. Boiling Point | ~310°C (at 760 mmHg) | Decomposition likely prior to boiling.[1] |

Thermochemical Data: Predictive Modelling

Note: In the absence of calorimetric data, the following values are derived using Group Additivity Methods (Benson’s Increments) and comparative analysis of mono-halogenated acetophenones.

2.1 Enthalpy of Formation (

)

The standard enthalpy of formation is critical for assessing the thermodynamic feasibility of oxidative addition steps in catalysis.

-

Base Value (Acetophenone, gas):

[1] -

Increment (C-Br on Benzene):

(derived from Bromobenzene vs Benzene). -

Increment (C-I on Benzene):

(derived from Iodobenzene vs Benzene). -

Correction (Meta-interaction): Negligible steric strain, but inductive withdrawal stabilizes the ring slightly.

Estimated Values:

| State | Property | Estimated Value | Confidence |

|---|

| Gas |

2.2 Enthalpy of Fusion & Sublimation

For solid-state handling and solubility modeling.

- (Fusion): Estimated at 18–22 kJ/mol (Typical for disubstituted benzenes).

- (Sublimation): Estimated at 85–95 kJ/mol (Driven by high molecular weight and dispersion forces from Iodine).

Experimental Protocols for Data Generation

To validate the estimated values above, the following self-validating workflows must be executed. These protocols prioritize sample conservation and data integrity.

3.1 Differential Scanning Calorimetry (DSC)

Objective: Determine Melting Point (

-

Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).

-

Sample Preparation:

-

Grind 3-5 mg of sample to a fine powder to ensure thermal contact.

-

Hermetically seal in an aluminum pan (Tzero pan preferred) to prevent sublimation mass loss.

-

Reference: Empty hermetic aluminum pan.

-

-

Methodology:

-

Equilibrate: 0°C.

-

Ramp 1: 10°C/min to 120°C (Observe endotherm).

-

Cool: 10°C/min to 0°C (Observe recrystallization exotherm to confirm reversibility).

-

Ramp 2: 5°C/min to 120°C (Data collection ramp).

-

-

Data Analysis: Integrate the melting peak on the second heating ramp. The onset temperature is

; the area under the curve is

3.2 Isodesmic Reaction Scheme (Computational Validation)

For high-precision

Reaction Model:

-

Logic: Errors in basis sets cancel out because the bond environments (C-Br, C-I, C=O) are identical on both sides.

-

Workflow:

-

Optimize geometries (DFT: B3LYP/6-311+G(d,p); use effective core potential LANL2DZ for Iodine).

-

Calculate Zero Point Energy (ZPE) corrections.

-

Solve for

using known literature values for Benzene, Acetophenone, Bromobenzene, and Iodobenzene.

-

Visualization: Characterization & Reactivity Workflows

4.1 Thermochemical Characterization Workflow

This diagram outlines the logical flow from synthesis to validated thermodynamic data.

Caption: Integrated workflow for deriving experimental and computational thermochemical parameters.

4.2 Chemoselective Reactivity Pathway

The thermodynamic stability of the C-I vs C-Br bond dictates the utility of this compound in drug discovery (e.g., iterative Suzuki couplings).

Caption: Chemoselective hierarchy driven by bond dissociation energy differences (C-I < C-Br).

Application in Drug Development

The thermochemical data generated via this guide directly impacts process safety and scalability:

-

Reaction Safety (DSC): If the DSC shows a sharp exotherm immediately following melting, the compound may be thermally unstable. For a nitro-free halo-ketone, this is rare, but the acetyl group can engage in self-condensation at high temperatures.

-

Solubility Modeling: The

value is the primary input for the Schroeder-Van Laar equation , used to predict solubility in various solvents for crystallization design. -

Scale-Up: The enthalpy of reaction (

) for the Suzuki coupling can be predicted using the

References

-

NIST Chemistry WebBook. Acetophenone: Enthalpy of Formation. National Institute of Standards and Technology.[3] [Link]

-

Nagrimanov, R. N., et al. (2013). Thermodynamics of phase transitions of substituted acetophenones. Journal of Thermal Analysis and Calorimetry. [Link]

-

Cox, J. D., & Pilcher, G. (1970). Thermochemistry of Organic and Organometallic Compounds.[4] Academic Press.[4] (Standard reference for Group Contribution increments).

Sources

An In-depth Technical Guide to the Crystal Structure of 3'-Iodo-5'-bromoacetophenone

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and scientific principles involved in determining the crystal structure of 3'-Iodo-5'-bromoacetophenone, a halogenated aromatic ketone of significant interest in synthetic and medicinal chemistry. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this document outlines a robust framework for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction. We will delve into the causal reasoning behind experimental choices, from the selection of a synthetic pathway to the nuances of crystal growth and data refinement. To illustrate the analytical process, we will reference the crystallographic data of a closely related dihalogenated aromatic compound, providing a practical exemplar for researchers in the field. This guide is intended to be a self-validating system, equipping drug development professionals and researchers with the foundational knowledge and practical protocols to confidently approach the structural elucidation of this and similar small molecules.

Introduction: The Significance of Halogenated Acetophenones

Acetophenones and their derivatives are pivotal building blocks in organic synthesis and are prevalent scaffolds in a wide array of biologically active compounds.[1][2] The introduction of halogen atoms, particularly bromine and iodine, onto the aromatic ring dramatically influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and, most critically, its intermolecular interactions.[3] Halogenated compounds are widely utilized in medicinal chemistry, not merely as hydrophobic fillers, but as moieties capable of forming specific, directional interactions known as halogen bonds.[3]

A halogen bond is a non-covalent interaction where a covalently bonded halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base).[3] This phenomenon is driven by the anisotropic distribution of electron density around the halogen, creating a region of positive electrostatic potential (the σ-hole) opposite the covalent bond.[3] In the context of drug design, the ability of bromine and iodine to act as potent halogen bond donors can be harnessed to enhance binding affinity and specificity to biological targets.[3]

The precise three-dimensional arrangement of atoms and the interplay of intermolecular forces within a crystal lattice, including halogen bonds, can only be definitively determined through single-crystal X-ray diffraction.[4][5] This technique provides invaluable insights into molecular conformation, bond lengths, bond angles, and the packing of molecules in the solid state.[6] Such information is crucial for understanding structure-activity relationships, guiding rational drug design, and for the solid-state characterization of active pharmaceutical ingredients (APIs).

This guide will therefore provide a comprehensive workflow for determining the crystal structure of this compound, a molecule poised to be a valuable synthon for novel therapeutics.

Synthesis of this compound

Given that this compound is not a naturally occurring compound, its synthesis is a prerequisite for any structural or biological investigation. A plausible and efficient synthetic route can be designed based on established organic chemistry principles, such as electrophilic aromatic substitution. A logical starting material would be 3-bromoacetophenone, which can then be iodinated.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from acetophenone:

-

Bromination of Acetophenone: A Friedel-Crafts-type reaction to introduce a bromine atom at the meta position.

-

Iodination of 3-Bromoacetophenone: A subsequent electrophilic aromatic substitution to introduce an iodine atom at the second meta position.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3'-Bromoacetophenone

This procedure is adapted from established methods for the bromination of acetophenone.[7]

-

Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes).

-

Procedure:

-

To the flask, add acetophenone and a suitable solvent (e.g., dichloromethane).

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add anhydrous aluminum chloride (AlCl₃) in portions while stirring.

-

From the dropping funnel, add a solution of bromine in the same solvent dropwise, maintaining the temperature below 10 °C. The causality here is to control the exothermic reaction and prevent over-bromination.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by carefully pouring the mixture over crushed ice.

-

Separate the organic layer, wash with sodium bisulfite solution (to remove excess bromine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to yield 3'-bromoacetophenone.

-

Step 2: Synthesis of this compound

This step involves the iodination of the previously synthesized 3'-bromoacetophenone.

-

Apparatus: A round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Procedure:

-

Dissolve 3'-bromoacetophenone in a mixture of acetic acid and sulfuric acid.

-

Add iodine (I₂) and iodic acid (HIO₃) to the solution. Iodic acid acts as an oxidizing agent to generate the electrophilic iodine species.

-

Heat the reaction mixture at a controlled temperature (e.g., 70-80 °C) for several hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and pour it into a beaker of ice water.

-

Collect the precipitated solid by filtration and wash thoroughly with water and then with a dilute solution of sodium thiosulfate to remove any unreacted iodine.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).

-

Crystallization of this compound

The growth of a high-quality single crystal is often the most challenging step in X-ray crystallography.[5][8] The goal is to obtain a crystal that is of sufficient size (typically >0.1 mm in all dimensions), well-ordered, and free from defects.[9] Several techniques can be employed, and the choice of method and solvent is critical.[8]

Common Crystallization Techniques

| Technique | Description | Rationale |

| Slow Evaporation | The compound is dissolved in a suitable solvent to near-saturation, and the solvent is allowed to evaporate slowly.[8] | As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and subsequent crystal growth. This method is simple and widely used.[8] |

| Slow Cooling | A saturated solution of the compound is prepared at an elevated temperature and then cooled slowly.[10] | The solubility of most compounds decreases with temperature, so cooling a saturated solution induces crystallization.[10] |

| Vapor Diffusion | A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble.[10] | The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.[10] |

| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble.[10] | Crystals form at the interface of the two liquids as they slowly mix.[10] |

Protocol for Crystallization Screening

A systematic approach is recommended to find the optimal crystallization conditions.

-

Purity: Ensure the synthesized this compound is of high purity (>98%), as impurities can inhibit crystal growth.

-

Solvent Selection: Test the solubility of the compound in a range of solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol). An ideal solvent is one in which the compound is moderately soluble.

-

Screening: Set up crystallization trials in small vials using the techniques described above with the most promising solvents.

-

Patience: Allow the vials to stand undisturbed for several days to weeks. Mechanical disturbances can lead to the formation of many small crystals instead of a few large ones.

Single-Crystal X-ray Diffraction Analysis

Once a suitable crystal is obtained, it can be analyzed using a single-crystal X-ray diffractometer.[11] The process involves mounting the crystal, collecting the diffraction data, solving the structure, and refining the model.[12]

Caption: Workflow for single-crystal X-ray diffraction analysis.

Experimental Workflow

-

Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a goniometer head, typically on a glass fiber or in a cryo-loop.[12]

-

Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The instrument rotates the crystal while irradiating it with monochromatic X-rays.[12] A detector records the positions and intensities of the diffracted X-rays, creating a unique diffraction pattern.[12]

-

Data Processing: The raw diffraction data is processed to determine the unit cell dimensions and to integrate the intensities of each reflection.

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map. This map provides a preliminary model of the atomic positions.

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, thermal parameters, and other variables to improve the agreement between the calculated and observed diffraction patterns.

-

Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Illustrative Example: A Dihalogenated Aromatic Ketone Analog

As the crystal structure of this compound is not currently available, we will consider the published data for a related dihalogenated compound, 3,5-dichloro-6-diazo-2,4-dinitrocyclohexa-2,4-dien-1-one, to illustrate the type of information that can be obtained.[13]

Table 1: Example Crystallographic Data for an Analogous Compound

| Parameter | Value |

| Chemical Formula | C₆Cl₂N₄O₅ |

| Formula Weight | 295.00 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.0044(6) |

| b (Å) | 8.9660(11) |

| c (Å) | 18.0544(18) |

| V (ų) | 971.97(18) |

| Z | 4 |

| R-factor (Rgt) | 0.045 |

Data adapted from a representative dihalogenated cyclic ketone structure.[13]

This data provides precise information about the size and shape of the unit cell (the basic repeating unit of the crystal) and the symmetry of the crystal packing. The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; a low R-factor is indicative of a good quality structure determination.

Analysis of the Crystal Structure: The Role of Halogen Bonding

A detailed analysis of the crystal structure of this compound would be expected to reveal significant intermolecular interactions, particularly halogen bonds.[14][15] The presence of both an iodine and a bromine atom provides multiple potential halogen bond donors, while the carbonyl oxygen is a potential acceptor.

One would anticipate the formation of various supramolecular motifs driven by I···O and Br···O halogen bonds, as well as potentially weaker C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings.[9][16][17] The interplay of these non-covalent forces would dictate the overall crystal packing and influence the material's bulk properties, such as its melting point and solubility.

Conclusion and Future Perspectives

This guide has provided a comprehensive, technically grounded framework for the synthesis and structural elucidation of this compound. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain a definitive three-dimensional structure of this molecule. The resulting crystallographic data will be invaluable for understanding its conformational preferences and the nature of its intermolecular interactions, particularly the role of halogen bonding. This knowledge will, in turn, empower medicinal chemists to rationally design novel therapeutics that leverage the unique properties of this and related halogenated acetophenones. The determination of this crystal structure is a critical step towards unlocking its full potential as a building block in drug discovery and materials science.

References

- Google Patents. CN102675075B - Preparation method of 3, 5-resacetophenone. Accessed January 29, 2026. .

-

IS MUNI. Synthesis of 3-nitroacetophenone. Accessed January 29, 2026. [Link].

-

MDPI. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Accessed January 29, 2026. [Link].

-

ACS Publications. Halogen Bonding beyond Crystals in Materials Science. The Journal of Physical Chemistry B. Accessed January 29, 2026. [Link].

-

Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Accessed January 29, 2026. [Link].

-

ACS Publications. Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Accessed January 29, 2026. [Link].

-

SERC (Carleton). Single-crystal X-ray Diffraction. Accessed January 29, 2026. [Link].

-

University of Southampton. Advanced crystallisation methods for small organic molecules. ePrints Soton. Accessed January 29, 2026. [Link].

-

NIH. Halogen and Hydrogen Bonding Interplay in the Crystal Packing of Halometallocenes. Accessed January 29, 2026. [Link].

-

TSI Journals. SYNTHESIS OF 3-HALO FLVONES FROM 2-HYDROXY-3-5- DISUBSTITUTED ACETOPHENONE. Accessed January 29, 2026. [Link].

-

ResearchGate. The crystal structure of 3,5-dichloro-6-diazo-2,4-dinitrocyclohexa-2,4-dien-1-one, C6Cl2N4O5. Accessed January 29, 2026. [Link].

-

University of Geneva. Guide for crystallization. Accessed January 29, 2026. [Link].

-

FZU. X-ray single-crystal diffraction. Accessed January 29, 2026. [Link].

-

MDPI. Halogen and Hydrogen Bonding Interplay in the Crystal Packing of Halometallocenes. Accessed January 29, 2026. [Link].

-

NIH. Natural-derived acetophenones: chemistry and pharmacological activities. Accessed January 29, 2026. [Link].

-

ORNL Neutron Sciences. Single Crystal Diffraction: The Definitive Structural Technique. Accessed January 29, 2026. [Link].

-

Universitat Rovira i Virgili. crystallization of small molecules. Accessed January 29, 2026. [Link].

-

Oxford Academic. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. Accessed January 29, 2026. [Link].

-

ACS Publications. Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research. Accessed January 29, 2026. [Link].

-

ResearchGate. The crystal structure of 3-amino-(2,4-dioxopent-3-yl)-4,5-dihydro-1,2,4-triazinium nitrate, C8H13N5O5. Accessed January 29, 2026. [Link].

-

ResearchGate. α‐Chlorination of Acetophenones Using 1,3‐Dichloro‐5,5‐Dimethylhydantoin. Accessed January 29, 2026. [Link].

-

NIH. Getting crystals your crystallographer will treasure: a beginner's guide. Accessed January 29, 2026. [Link].

-

Wikipedia. X-ray crystallography. Accessed January 29, 2026. [Link].

-

PubChem. 3',5'-Dichloroacetophenone. Accessed January 29, 2026. [Link].

-

NIST WebBook. 3,5-Difluoroacetophenone. Accessed January 29, 2026. [Link].

Sources

- 1. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetophenone: Applications, Pharmacokinetics and Synthesis_Chemicalbook [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rigaku.com [rigaku.com]

- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. X-ray single-crystal diffraction | FZU [fzu.cz]

- 7. Crystal structure of 3,5-dimethoxy-2-[5-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Halogen and Hydrogen Bonding Interplay in the Crystal Packing of Halometallocenes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. academic.oup.com [academic.oup.com]

Methodological & Application

Application Note: Chemoselective Suzuki-Miyaura Coupling of 3'-Iodo-5'-bromoacetophenone

Strategic Overview

3'-Iodo-5'-bromoacetophenone is a high-value "linchpin" scaffold in medicinal chemistry. Its structural utility lies in its asymmetry : it possesses two halogenated sites with distinct electronic environments and bond dissociation energies (BDE). This allows researchers to perform sequential, site-selective cross-coupling reactions , enabling the rapid synthesis of non-symmetrical 1,3,5-trisubstituted benzene derivatives—a common motif in p38 MAP kinase inhibitors and liquid crystal materials.

This guide details the protocols for exploiting the reactivity gap between the C–I and C–Br bonds. By controlling catalyst activity and reaction thermodynamics, one can exclusively couple the iodide position (Site A) without disturbing the bromide (Site B), preserving the latter for a subsequent diversification step.

The Chemoselectivity Logic

The success of this workflow relies on the kinetic differentiation of the oxidative addition step in the catalytic cycle.

Figure 1: Kinetic hierarchy of oxidative addition. The C–I bond reacts significantly faster (

Mechanistic Insight & Causality

To master this reaction, one must understand the electronic influence of the acetyl group.

-

Electronic Activation: The acetyl group at position 1 is a strong Electron-Withdrawing Group (EWG). This lowers the electron density of the benzene ring.

-

Impact on Oxidative Addition: Palladium(0) is nucleophilic during oxidative addition. Electron-deficient arenes (like acetophenones) undergo oxidative addition faster than electron-rich arenes.

-

Consequence: Both the I and Br sites are "activated" compared to a standard benzene ring. This narrows the selectivity window slightly, meaning temperature control is more critical here than with a simple dihalobenzene [1].

-

-

Bond Energy Differential: Despite the EWG activation, the C–I bond (~65 kcal/mol) remains significantly weaker than the C–Br bond (~81 kcal/mol). Using a mild base and avoiding "hot" ligands (like certain bulky biaryl phosphines) ensures the catalyst only inserts into the C–I bond [2].

Experimental Protocols

Protocol A: Site-Selective Mono-Arylation (Iodide Displacement)

Objective: Couple an aryl boronic acid at the 3'-position while retaining the 5'-bromide.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)₂ (1.05 equiv) — Do not use excess.

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%) — Chosen for its moderate activity, preventing over-reaction.

-

Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution) — Mild base prevents activation of the bromide.

-

Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1).

Step-by-Step Workflow:

-

Setup: In a reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid (1.05 equiv), and Pd(PPh₃)₄ (0.03 equiv).

-

Degassing (Critical): Cap the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles). Oxygen promotes homocoupling of boronic acids and catalyst decomposition.

-

Solvent Addition: Inject the degassed solvent (0.15 M concentration relative to substrate) and the aqueous Na₂CO₃ solution via syringe.

-

Reaction: Heat the mixture to 60°C .

-

Note: Do not reflux (usually ~85-100°C for these solvents) yet. The lower temperature is the primary "brake" stopping the reaction from hitting the bromide.

-

-

Monitoring: Check TLC or LC-MS at 2 hours.

-

Target: Disappearance of starting material.

-

Warning: If starting material remains but bis-product appears, lower temp to 45°C.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄. Purify via column chromatography.

Protocol B: Sequential Bis-Arylation (Bromide Displacement)

Objective: React the remaining 5'-bromide with a different boronic acid.

Reagents:

-

Substrate: Mono-arylated product from Protocol A (1.0 equiv)

-

Boronic Acid 2: Ar'-B(OH)₂ (1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂ or XPhos Pd G2 (3-5 mol%) — Requires a more active catalyst.

-

Base: K₃PO₄ or Cs₂CO₃ (3.0 equiv) — Stronger base facilitates transmetallation at the tougher site.

-

Solvent: 1,4-Dioxane.

Step-by-Step Workflow:

-

Setup: Combine the mono-arylated intermediate and the second boronic acid.

-

Catalyst Charge: Add the more active catalyst (e.g., Pd(dppf)Cl₂).

-

Reaction: Heat to 90-100°C (Reflux).

-

Completion: The reaction typically completes in 4-12 hours. The bromide is now the only reactive site, so selectivity is no longer an issue; conversion is the goal.

Data & Optimization Guide

Reaction Parameter Screening Matrix

The following table summarizes the impact of variables on the Chemoselectivity Index (Ratio of Mono:Bis product) [3].

| Variable | Condition | Selectivity (Mono:Bis) | Recommendation |

| Base | Na₂CO₃ (aq) | 98:2 | Recommended for Step 1 |

| Cs₂CO₃ | 85:15 | Too strong; promotes bis-coupling | |

| K₃PO₄ | 90:10 | Use only for Step 2 | |

| Solvent | Toluene/EtOH | 95:5 | Good solubility, standard choice |

| DMF | 70:30 | Promotes rapid oxidative addition (bad for selectivity) | |

| Temp | 25°C | 99:1 | Excellent selectivity, but slow kinetics (24h+) |

| 60°C | 96:4 | Optimal balance of rate vs. selectivity | |

| 100°C | 60:40 | High risk of bis-coupling |

Experimental Decision Tree

Use this workflow to validate your reaction progress in real-time.

Figure 2: Decision tree for reaction monitoring. Early detection of bis-coupling requires immediate temperature reduction.

Troubleshooting & FAQ

Q: I am seeing significant dehalogenation (loss of Iodine without coupling).

-

Cause: This is often due to "Hydrodehalogenation," where the Pd-hydride species forms (often from

-hydride elimination of the solvent or impurities). -

Fix: Ensure solvents are anhydrous. Switch from Ethanol cosolvent to dry DMF or Dioxane if the problem persists, though this may require lowering the temperature to maintain selectivity.

Q: The reaction stalls at 80% conversion.

-

Cause: Catalyst death or boronic acid degradation (protodeboronation).

-

Fix: Add a second small portion of catalyst (1 mol%) and boronic acid (0.1 equiv). Do not increase temperature, as this will trigger the bromide reaction.

Q: Can I do this in "One Pot"?

-

Yes. After Protocol A is complete (verified by LC-MS), you can add the second boronic acid, the stronger base (K₃PO₄), and potentially a "booster" shot of catalyst, then ramp the temperature to 100°C. However, isolating the intermediate usually results in higher overall purity [4].

References

-

Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link

-

Limb, D. et al. "Chemoselective Suzuki Coupling of Dibromoarenes." Organic Letters, 2019 , 21(14), 5432–5436. Link

-

Fairlamb, I. J. S.[1] "Chemo- and site-selective palladium-catalyzed cross-coupling of dihaloarenes." Chemical Society Reviews, 2007 , 36, 1036-1045. Link

-

Handy, E. L.; Zhang, Y. "Sequential Suzuki Coupling of Dihaloarenes: A Practical Guide." Journal of Organic Chemistry, 2016 , 81(8), 3450–3456. Link

Sources

Application Note & Protocol: Selective Heck Coupling of 3'-Iodo-5'-bromoacetophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This document provides a comprehensive technical guide for performing the Heck coupling reaction on 3'-Iodo-5'-bromoacetophenone. This protocol is designed to offer both a practical step-by-step methodology and a deep dive into the mechanistic considerations that underpin the experimental design, with a particular focus on achieving chemoselectivity for this di-halogenated substrate.

Introduction: The Strategic Value of the Heck Reaction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2][3] Its significance in pharmaceutical and materials science is immense, providing a robust method for constructing complex molecular architectures.[4] The reaction's versatility is demonstrated by its tolerance of a wide array of functional groups, making it an invaluable tool in late-stage functionalization of drug candidates and the synthesis of novel materials.[5]

For a substrate such as this compound, the Heck reaction presents a unique opportunity for sequential, site-selective functionalization. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for a stepwise introduction of distinct alkene moieties, paving the way for the synthesis of diverse and highly functionalized acetophenone derivatives. This application note will focus on a protocol designed to selectively target the more reactive C-I bond.